Ethyl 3-anilinocrotonate
Description
Structure
3D Structure
Properties
CAS No. |
6287-35-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (Z)-3-anilinobut-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)9-10(2)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3/b10-9- |
InChI Key |
NLGDIRPNWGZGLI-KTKRTIGZSA-N |
SMILES |
CCOC(=O)C=C(C)NC1=CC=CC=C1 |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=CC=C1 |
Appearance |
Solid powder |
Other CAS No. |
6287-35-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ethyl 3-anilinocrotonate; AI3-10029; AI3 10029; AI310029 |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Classic: The Discovery and History of the Conrad-Limpach Reaction
An In-Depth Technical Guide to the Conrad-Limpach Reaction: From Discovery to Modern Drug Development
For the Researcher, Scientist, and Drug Development Professional
This guide provides a comprehensive overview of the Conrad-Limpach reaction, a cornerstone in the synthesis of quinoline derivatives. We will delve into its historical discovery, explore the nuances of its mechanism, provide practical experimental insights, and highlight its enduring relevance in the synthesis of contemporary pharmaceuticals.
The late 19th century was a period of fervent discovery in organic chemistry, with the synthesis of heterocyclic compounds being a particularly vibrant area of research. It was within this context that German chemists Max Conrad (1848–1920) and Leonhard Limpach (1852–1933) made their seminal contribution. In 1887, while investigating the synthesis of quinoline derivatives, they discovered that the condensation of anilines with β-ketoesters led to the formation of 4-hydroxyquinolines. This method, now known as the Conrad-Limpach synthesis, provided a reliable and versatile route to this important class of compounds.
Max Conrad, a student of the renowned chemist Johannes Wislicenus, had a keen interest in the chemistry of malonic acid derivatives and the synthesis of organic compounds. Leonhard Limpach, who also worked with Conrad on quinoline synthesis, was particularly interested in the burgeoning dye industry, where such heterocyclic scaffolds were of great interest. Their collaboration at the University of Würzburg resulted in a reaction that has remained a staple in the organic chemist's toolbox for over a century.
Interestingly, their work was contemporaneous with that of Ludwig Knorr, who in 1886 reported the synthesis of 2-hydroxyquinolines from the cyclization of β-ketoanilides. The key differentiator between the Conrad-Limpach and Knorr syntheses is the reaction temperature. The Conrad-Limpach reaction, which proceeds via a β-aminoacrylate intermediate, is favored at lower temperatures (kinetic control), while the Knorr reaction, which involves the formation of a β-keto anilide, is favored at higher temperatures (thermodynamic control). Due to this close relationship, the overall synthetic space is sometimes referred to as the Conrad-Limpach-Knorr reaction.
Unraveling the Mechanism: A Step-by-Step Look at the Conrad-Limpach Reaction
The Conrad-Limpach reaction is a two-stage process, beginning with the formation of a key intermediate followed by a high-temperature cyclization. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
Stage 1: Formation of the β-Aminoacrylate Intermediate
The reaction commences with the nucleophilic attack of the aniline on the keto group of the β-ketoester. This is typically carried out at or slightly above room temperature and is often catalyzed by a small amount of acid, such as hydrochloric acid or sulfuric acid. The initial adduct then dehydrates to form a Schiff base, which readily tautomerizes to the more stable β-aminoacrylate (an enamine).
In the Laboratory: A Practical Guide to the Conrad-Limpach Reaction
The following protocol is a representative example of a modern Conrad-Limpach synthesis. As with any chemical reaction, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.
Synthesis of 2-Methyl-4-hydroxyquinoline
This two-step procedure outlines the synthesis of 2-methyl-4-hydroxyquinoline from aniline and ethyl acetoacetate.
Step 1: Synthesis of Ethyl β-anilinobut-2-enoate (β-Aminoacrylate Intermediate)
-
Reagents and Equipment:
-
Aniline (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To a solution of aniline in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Slowly add ethyl acetoacetate to the stirred solution at room temperature.
-
The reaction mixture is typically stirred at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the aniline.
-
The solvent is removed under reduced pressure to yield the crude ethyl β-anilinobut-2-enoate, which can often be used in the next step without further purification.
-
Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
-
Reagents and Equipment:
-
Ethyl β-anilinobut-2-enoate (from Step 1)
-
Diphenyl ether (high-boiling solvent)
-
High-temperature heating mantle with a temperature controller
-
Round-bottom flask equipped with a reflux condenser and a thermometer.
-
-
Procedure:
-
The crude ethyl β-anilinobut-2-enoate is added to diphenyl ether in a round-bottom flask.
-
The mixture is heated to 250 °C with vigorous stirring. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
After heating for 1-2 hours, the reaction mixture is allowed to cool to room temperature.
-
The precipitated product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization |
| Temperature | Room Temperature | ~250 °C |
| Catalyst | Acid (e.g., HCl) | None (Thermal) |
| Solvent | Ethanol (optional) | High-boiling (e.g., Diphenyl ether) |
| Key Transformation | Condensation and Dehydration | Electrocyclic Ring Closure |
Enduring Legacy: The Conrad-Limpach Reaction in Modern Drug Discovery
The 4-hydroxyquinoline scaffold synthesized via the Conrad-Limpach reaction is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.
Antimalarial Drugs: Perhaps the most significant application of the Conrad-Limpach reaction in drug development is in the synthesis of 4-aminoquinoline antimalarials. The 4-hydroxyquinoline product can be readily converted to a 4-chloroquinoline, which is a key intermediate in the synthesis of drugs like chloroquine and hydroxychloroquine. These drugs have been mainstays in the treatment and prevention of malaria for decades.
Fluoroquinolone Antibiotics: The discovery of the first 3-carboxy-substituted 4-hydroxyquinoline with antibacterial activity was a serendipitous byproduct of chloroquine synthesis. This discovery paved the way for the development of the vast class of fluoroquinolone antibiotics, which are widely used to treat bacterial infections.
Other Therapeutic Areas: The versatility of the 4-hydroxyquinoline core has led to its incorporation into drugs for a variety of other diseases. For instance, kynurenic acid, a 2-carboxy derivative of 4-hydroxyquinoline, is an endogenous neuroprotective agent. The scaffold is also being investigated for its potential in developing anticancer and antiviral agents.
Conclusion: A Timeless Reaction in the Chemist's Arsenal
From its discovery in the late 19th century to its continued use in the synthesis of life-saving medicines, the Conrad-Limpach reaction has proven to be a remarkably robust and versatile tool for the organic chemist. Its straightforward, two-step process provides access to a privileged heterocyclic core that is central to a multitude of biologically active molecules. As researchers continue to explore new therapeutic frontiers, the elegant simplicity and proven reliability of the Conrad-Limpach reaction will undoubtedly ensure its place in the annals of organic synthesis for many years to come.
References
-
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
-
Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. Available from: [Link]
-
SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
-
National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]
-
quimicaorganica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
-
YouTube. Conrad-limpach-knorr synthesis of Quinolone. Available from: [Link]
-
MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]
Initial studies on the condensation of anilines with beta-ketoesters
Mechanistic Divergence in Aniline- -Ketoester Condensation
A Technical Guide to Conrad-Limpach and Knorr Syntheses
Abstract
The condensation of anilines with
Introduction: The Pharmacophore Divergence
Quinolines are ubiquitous in medicinal chemistry, forming the core of antimalarials (chloroquine), antibiotics (ciprofloxacin), and kinase inhibitors. The synthesis of these scaffolds often begins with the condensation of an aniline derivative and a
However, this reaction is not a single pathway; it is a competitive system governed by reaction conditions. The "initial studies" by Ludwig Knorr (1886) and Max Conrad & Leonhard Limpach (1887) established that temperature and catalysis dictate the site of nucleophilic attack, determining whether the final product is a 4-quinolone or a 2-quinolone.
-
Conrad-Limpach Synthesis: Kinetic control favors attack at the ketone , leading to an enamine intermediate and ultimately a 4-hydroxyquinoline .
-
Knorr Synthesis: Thermodynamic control favors attack at the ester , leading to an anilide intermediate and ultimately a 2-hydroxyquinoline .
Mechanistic Pathways: The Fork in the Road
The reaction outcome depends entirely on which functional group of the
Pathway A: Kinetic Control (Conrad-Limpach)[3]
-
Conditions: Low temperature (< 100°C), often with trace acid catalyst or neutral conditions.
-
Mechanism: The aniline nitrogen attacks the more electrophilic ketone carbonyl. This forms a hemiaminal which dehydrates to form a
-enaminoester (Schiff base/enamine). -
Cyclization: The isolated enamine is subjected to high-temperature thermal shock (~250°C). This induces an intramolecular Claisen-type condensation (removing ethanol) to close the ring at the C-4 position.
Pathway B: Thermodynamic Control (Knorr)
-
Conditions: High temperature (> 140°C) during the initial mixing.
-
Mechanism: The aniline attacks the ester carbonyl. While the ketone is more reactive, the amide bond formed at the ester is thermodynamically more stable than the imine/enamine. Under high heat, the kinetic enamine product can revert and funnel into the thermodynamic anilide product (acetoacetanilide).
-
Cyclization: The anilide is treated with strong acid (e.g., conc.[4]
or Polyphosphoric Acid).[5][6] This triggers an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) to close the ring at the C-2 position.
Visualization: Mechanistic Bifurcation
The following diagram illustrates the critical decision points in the synthesis.
Caption: Mechanistic divergence based on thermal conditions. Pathway A (Left) yields 4-quinolones; Pathway B (Right) yields 2-quinolones.
Experimental Protocols
These protocols are synthesized from foundational studies and optimized with modern purification techniques.
Protocol A: Conrad-Limpach Synthesis (Target: 4-Hydroxyquinoline)
Objective: Maximize enamine formation at low temp, then thermally cyclize.
-
Condensation (Enamine Formation):
-
Mix 1.0 eq of aniline and 1.1 eq of ethyl acetoacetate in a flask.
-
Add a catalytic amount of HCl (2-3 drops) or use anhydrous
to sequester water. -
Stir at Room Temperature for 24–48 hours.
-
Validation: Monitor via TLC. The disappearance of aniline and appearance of a less polar spot indicates enamine formation.
-
Workup: Dry the mixture under high vacuum to remove water and unreacted ester. Do not heat above 80°C yet.
-
-
Thermal Cyclization:
-
Prepare a bath of Dowtherm A (or diphenyl ether) heated to a rolling reflux (~250°C).
-
Add the crude enamine dropwise into the boiling solvent. Crucial: The addition must be slow to maintain the high temperature; a drop in temperature leads to polymerization side products.
-
Rapid evolution of ethanol vapor will occur.
-
After addition, reflux for 15–20 minutes.
-
Isolation: Cool the mixture. The 4-hydroxyquinoline product typically precipitates as a solid. Filter and wash with hexane/ether to remove the high-boiling solvent.
-
Protocol B: Knorr Quinoline Synthesis (Target: 2-Hydroxyquinoline)
Objective: Force amide formation at high temp, then acid cyclize.
-
Condensation (Anilide Formation):
-
Mix 1.0 eq of aniline and 1.2 eq of ethyl acetoacetate.
-
Heat the neat mixture to 140°C in an oil bath for 3–4 hours.
-
Use a Dean-Stark trap if possible to remove ethanol, driving the equilibrium toward the amide.
-
Validation: IR spectroscopy will show a distinct Amide I band (~1650
) replacing the ester carbonyl.
-
-
Acid Cyclization:
-
Cool the intermediate anilide to room temperature.[6]
-
Add Polyphosphoric Acid (PPA) or concentrated
(5–10 mL per gram of reactant). -
Heat the mixture to 100°C–120°C for 60 minutes.
-
Workup: Pour the reaction mixture over crushed ice with vigorous stirring. The 2-hydroxyquinoline will precipitate. Neutralize with
or to pH 7 to maximize precipitation. Recrystallize from ethanol.
-
Data Summary: Reaction Parameters
| Parameter | Conrad-Limpach (Kinetic) | Knorr (Thermodynamic) |
| Initial Temp | 20°C – 80°C | 110°C – 140°C |
| Primary Intermediate | ||
| Nucleophilic Attack | Ketone Carbonyl | Ester Carbonyl |
| Leaving Group (Step 1) | Water ( | Ethanol ( |
| Cyclization Trigger | Thermal Shock (~250°C) | Strong Acid ( |
| Cyclization Byproduct | Ethanol ( | Water ( |
| Final Product | 4-Hydroxyquinoline | 2-Hydroxyquinoline |
Troubleshooting & Optimization
-
Bis-Anil Formation:
-
Issue: In the Knorr synthesis, excess aniline can attack the ketone of the formed anilide, creating a bis-anil byproduct.
-
Solution: Maintain strict stoichiometry (1:1 or slight excess of ester) and ensure rapid heating to 140°C to favor the ester attack.
-
-
Incomplete Cyclization (Conrad-Limpach):
-
Regioselectivity with Meta-Substituted Anilines:
-
Insight: Meta-substituted anilines can cyclize at the ortho- or para-position relative to the substituent, leading to a mixture of 5- and 7-substituted quinolines.
-
Guidance: Electron-donating groups (e.g., -OMe) generally favor para-closure (7-substituted product) due to steric and electronic activation.
-
References
-
Conrad, M., & Limpach, L. (1887). Ueber das Anilid des Acetessigesters. Berichte der deutschen chemischen Gesellschaft.
-
Knorr, L. (1886).[5] Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie.
-
Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews.
-
Patel, H. U., & Gediya, P. A. (2014).[7] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research.
-
Staskun, B. (1964).[5] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry.
Sources
- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsr.com [ijpsr.com]
Solubility Profile of Ethyl 3-Anilinobut-2-enoate: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
Ethyl 3-anilinocrotonate, more systematically named Ethyl 3-anilobut-2-enoate, is a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its efficacy in these synthetic routes is profoundly influenced by its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction kinetics, and purification strategies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Ethyl 3-anilinocrotonate in organic solvents. While specific quantitative data is scarce in public literature, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in-house. We will delve into the physicochemical properties of the molecule to predict its solubility, outline a robust experimental workflow for its determination, and detail the analytical techniques required for accurate quantification.
Introduction to Ethyl 3-Anilinobut-2-enoate
Ethyl 3-anilobut-2-enoate is an enamine derivative of ethyl acetoacetate. Its structure, featuring a conjugated system that includes a phenylamine group and an ethyl ester, makes it a versatile precursor in organic synthesis. The solubility of this intermediate is a critical parameter that dictates the choice of reaction media, influences crystallization and purification processes, and ultimately impacts the yield and purity of final products. Understanding which solvents can effectively dissolve this compound, and to what extent, is a foundational step in designing scalable and efficient synthetic procedures.
Physicochemical Properties
A molecule's structure is the primary determinant of its solubility. Key features of Ethyl 3-anilobut-2-enoate include:
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
Core Structure: A moderately polar backbone containing an ester group (a hydrogen bond acceptor) and a secondary amine-like nitrogen within an enamine system.
-
Key Substituents: A nonpolar phenyl group and a moderately nonpolar ethyl group.
The presence of the ester and enamine functionalities provides polar character, allowing for dipole-dipole interactions and hydrogen bonding with appropriate solvents. However, the bulky, nonpolar phenyl and ethyl groups contribute significant hydrophobic character. This amphiphilic nature suggests that the highest solubility will be achieved in solvents of intermediate polarity.
| Property | Prediction | Rationale |
| Polarity | Moderately Polar | Balance between the polar ester/enamine groups and the nonpolar phenyl/ethyl groups. |
| Hydrogen Bond Donor | Weak | The N-H proton is part of a conjugated enamine system, making it weakly acidic and a poor H-bond donor. |
| Hydrogen Bond Acceptor | Strong | The carbonyl oxygen of the ester group and the nitrogen atom are effective hydrogen bond acceptors. |
| Aqueous Solubility | Very Low | The large hydrophobic surface area of the phenyl and alkyl groups will dominate, leading to poor solubility in water.[1] |
| Solubility in Nonpolar Solvents (e.g., Hexane) | Low | Insufficient dipole-dipole or hydrogen bonding interactions to overcome the solute-solute forces within the crystal lattice. |
| Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | High | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, effectively solvating the molecule. |
| Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | Solvents can act as hydrogen bond donors to the ester and nitrogen, but the compound's hydrophobic character may limit miscibility compared to smaller, more polar solutes.[2] |
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the solubility of a crystalline solid is the Equilibrium Shake-Flask Method .[3] This technique measures the thermodynamic or equilibrium solubility, which is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure while in equilibrium with the solid phase.[4]
Causality-Driven Experimental Workflow
The following workflow is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is measured.
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid Ethyl 3-anilinocrotonate to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent.
-
Expert Insight: "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the experiment. This proves the solution is saturated.
-
-
Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period, typically 24 to 48 hours.
-
Trustworthiness: To validate that equilibrium has been reached, sample the vials at different time points (e.g., 24h and 48h). If the measured concentration does not significantly change between these points, equilibrium can be assumed.
-
-
Sampling & Filtration: Allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).
-
Expert Insight: Filtration must be rapid and performed at the equilibration temperature to prevent precipitation (if supersaturated) or further dissolution. The filter removes any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the precise concentration of the dissolved solute.
-
Calculation: Calculate the original solubility in the solvent, remembering to account for the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.
Analytical Quantification Techniques
Accurate quantification of the dissolved solute is paramount. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.[5]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for solubility analysis due to its high selectivity and sensitivity.[3]
-
Principle: The technique separates the analyte from any potential impurities or degradants before quantification, ensuring accuracy.
-
Method Development for Ethyl 3-anilinocrotonate:
-
Column: A standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is an excellent starting point.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (ACN) and water or methanol and water. Given the compound's moderate polarity, an isocratic run with a composition like 60:40 ACN:Water would likely provide good retention and peak shape.
-
Detection: The conjugated enamine and phenyl ring system will exhibit strong UV absorbance. A UV-Vis detector set to a wavelength of maximum absorbance (λ-max), likely in the 280-350 nm range, should be used for optimal sensitivity.
-
Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using standards of known concentration to ensure linearity and accurate quantification.
-
Caption: A typical HPLC-UV system workflow for solubility analysis.
UV-Vis Spectrophotometry
For high-throughput screening or when an HPLC is unavailable, direct UV-Vis spectrophotometry can be used, though with caution.[6][7]
-
Principle: This method relies on measuring the absorbance of the dissolved compound at its λ-max and relating it to concentration via a calibration curve, following the Beer-Lambert law.
-
Protocol:
-
Determine the λ-max of Ethyl 3-anilinocrotonate in the chosen solvent by scanning a dilute solution across a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of calibration standards of known concentrations.
-
Measure the absorbance of each standard at the λ-max.
-
Plot absorbance versus concentration to generate a calibration curve.
-
Measure the absorbance of the diluted, filtered sample from the solubility experiment and use the calibration curve to determine its concentration.
-
-
Limitations: This method is not selective. Any impurity that absorbs at the same wavelength will interfere with the measurement, potentially leading to an overestimation of solubility. It is only suitable for highly pure compounds.
Conclusion
The solubility of Ethyl 3-anilinocrotonate is a multifaceted property governed by the interplay of its polar and nonpolar structural elements. While a comprehensive, publicly available dataset of its solubility in various organic solvents is lacking, this guide provides the theoretical framework and practical, validated methodologies for researchers to determine it accurately. By employing the equilibrium shake-flask method coupled with a robust analytical technique like HPLC-UV, drug development professionals and synthetic chemists can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate their research and development timelines.
References
- U.S. Food and Drug Administration. (2011). Description and Solubility.
-
Organic Syntheses. ETHYL β-ANILINOCROTONATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3D: Using Solubility Data. Retrieved from [Link]
-
ResearchGate. (2006). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]
-
Impact Factor. (2023). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]
-
ResearchGate. (2019). Study on factors influencing synthesis of ethyl 3-aminocrotonate. Retrieved from [Link]
-
Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link]
-
LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Ethyl 3-Anilinocrotonate
This Application Note is designed for professional chemists and researchers engaged in heterocyclic synthesis and drug development. It details the optimized protocol for synthesizing Ethyl 3-anilinocrotonate (also known as Ethyl
Introduction & Mechanistic Rationale
The synthesis of Ethyl 3-anilinocrotonate involves the condensation of aniline with ethyl acetoacetate . While this reaction can proceed at room temperature over several days, professional workflows utilize azeotropic distillation to drive the equilibrium forward, significantly reducing reaction time and improving yield.
Mechanistic Insight: The reaction is a reversible nucleophilic addition-elimination. Aniline attacks the ketone carbonyl of ethyl acetoacetate. The resulting carbinolamine intermediate undergoes dehydration. Crucially, the thermodynamic product is the enamine (Ethyl 3-anilinocrotonate) rather than the imine, due to the extended conjugation between the nitrogen lone pair, the carbon-carbon double bond, and the ester carbonyl. This conjugation is often stabilized by an intramolecular hydrogen bond.
Critical Process Control:
-
Water Removal: According to Le Chatelier’s principle, continuous removal of water is essential to drive the reaction to completion.
-
Catalysis: A weak acid catalyst (Acetic Acid) protonates the carbonyl, enhancing electrophilicity without promoting excessive polymerization or premature cyclization to quinolones.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway highlighting the critical dehydration step driven by azeotropic distillation.
Experimental Protocol
This protocol is adapted from standard Organic Syntheses procedures but modernized to prioritize safety (substituting Benzene with Toluene where applicable, though Benzene is the classic azeotrope standard) and efficiency.
Reagents & Stoichiometry
| Component | Role | Mass/Vol (0.5 mol scale) | MW ( g/mol ) | CAS No. |
| Aniline | Nucleophile | 46.5 g (45.5 mL) | 93.13 | 62-53-3 |
| Ethyl Acetoacetate | Electrophile | 65.0 g (63.5 mL) | 130.14 | 141-97-9 |
| Glacial Acetic Acid | Catalyst | 1.0 mL | 60.05 | 64-19-7 |
| Toluene (or Benzene) | Solvent/Azeotrope | 100 mL | 92.14 | 108-88-3 |
Safety Note: Aniline is toxic by inhalation, ingestion, and skin contact. It causes methemoglobinemia. Handle only in a functioning fume hood with appropriate PPE (nitrile gloves, safety goggles). If Benzene is used (as per original literature), be aware it is a known carcinogen; Toluene is a safer alternative with a similar boiling point profile.
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a 500 mL round-bottom flask with a magnetic stir bar.
-
Attach a Dean-Stark trap topped with a reflux condenser.[1]
-
Ensure the system is open to the atmosphere via a drying tube (CaCl₂) to prevent ambient moisture ingress while allowing pressure equalization.
Step 2: Charge & Initiation
-
Add Aniline, Ethyl Acetoacetate, Toluene, and Glacial Acetic Acid to the flask.
-
Stir to ensure a homogeneous mixture.
-
Heat the flask using an oil bath set to approximately 130–140°C (if using Toluene) to establish a vigorous reflux.
Step 3: Reaction Monitoring (The Self-Validating Step)
-
As the solvent refluxes, water will co-distill and separate in the Dean-Stark trap.[1]
-
Endpoint: The reaction is complete when water separation ceases. Theoretical water yield is ~9.0 mL for a 0.5 mol scale.
-
Duration: Typically 3–4 hours.
Step 4: Solvent Removal
-
Allow the mixture to cool slightly.
-
Transfer the reaction mixture to a rotary evaporator.
-
Remove the solvent (Toluene) under reduced pressure.
Step 5: Vacuum Distillation (Purification)
-
Transfer the residue to a Claisen flask or a round-bottom flask with a short-path distillation head.
-
Distill under high vacuum. Do not overheat , as the product can cyclize to a quinolone or degrade.
-
Fore-run: Collect and discard the fraction distilling below the product range (unreacted aniline/acetoacetate).
-
Product Fraction: Collect the fraction boiling at 128–130°C at 2 mmHg .
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical monitoring of water evolution.
Characterization & Quality Control
To ensure the integrity of the synthesized intermediate before proceeding to downstream applications (e.g., Conrad-Limpach cyclization), validate using the following parameters:
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil | Darkens upon oxidation/storage. |
| Boiling Point | 128–130°C @ 2 mmHg | High vacuum essential to prevent degradation. |
| Refractive Index ( | 1.5500 – 1.5600 | Literature value approx. 1.5545. |
| IR Spectroscopy | 1650, 1610 cm⁻¹ | Characteristic of conjugated ester and enamine C=C system. |
| Stability | Moderate | Store in a desiccator or under inert gas; sensitive to moisture. |
Troubleshooting Note: If the distillation temperature rises significantly above 160°C (pot temp), diphenylurea may form as a byproduct.[1] If a precipitate forms in the distillate, dilute with petroleum ether, filter off the solid urea derivative, and redistill the filtrate.[1]
References
-
Reynolds, G. A.; Hauser, C. R. "Ethyl
-Anilinocrotonate."[1] Organic Syntheses, Coll.[1][2] Vol. 3, p. 593 (1955); Vol. 29, p. 42 (1949). - Conrad, M.; Limpach, L. "Ueber das Anilid der Acetessigsäure und dessen Condensation zu Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 1887, 20(1), 944–948.
- Hauser, C. R.; Reynolds, G. A. "Reactions of -Keto Esters with Aromatic Amines." Journal of the American Chemical Society, 1948, 70(7), 2402.
Sources
Application Note: Ethyl 3-anilinocrotonate in Pharmaceutical Intermediate Synthesis
[1]
Executive Summary
Ethyl 3-anilinocrotonate (CAS: 6287-35-0) is a pivotal enamine ester intermediate used primarily in the synthesis of 4-hydroxyquinoline scaffolds via the Conrad-Limpach reaction .[1] These scaffolds are foundational to the production of antimalarial drugs (e.g., Chloroquine analogues), antibiotics (Fluoroquinolones), and non-steroidal anti-inflammatory drugs (e.g., Glafenine, Floctafenine).
This guide addresses the critical dichotomy in reactivity between the Knorr and Conrad-Limpach pathways. Success depends on rigorous thermodynamic control; failure to maintain specific thermal parameters results in the formation of the kinetically favored, pharmacologically irrelevant 2-hydroxy isomer.
Critical Distinction: Researchers must not confuse Ethyl 3-anilinocrotonate (derived from aniline) with Ethyl 3-aminocrotonate (CAS: 626-34-6, derived from ammonia), which is used in the Hantzsch synthesis of dihydropyridine calcium channel blockers (e.g., Nifedipine).[1] This protocol focuses strictly on the anilino- derivative.[1]
Mechanistic Insight & Pathway Selection
The synthesis of 4-hydroxyquinolines from aniline and ethyl acetoacetate is a classic example of reaction engineering determining product identity.
-
Kinetic Control (Knorr Synthesis): At lower temperatures (
100°C), aniline attacks the ester carbonyl, forming an anilide. Cyclization of the anilide yields 2-hydroxy-4-methylquinoline (carbostyril).[1] -
Thermodynamic Control (Conrad-Limpach): At high temperatures (
250°C), the reaction favors the formation of the enamine (Ethyl 3-anilinocrotonate). Thermal cyclization of this intermediate involves an electrocyclic ring closure to yield the desired 4-hydroxy-2-methylquinoline .[1]
Visualization: Reaction Divergence
Figure 1: Divergent synthesis pathways. The green path indicates the target protocol for 4-hydroxyquinoline synthesis.
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-anilinocrotonate
Objective: Isolate the enamine intermediate with high purity, free from anilide contamination.
Reagents:
-
Ethyl Acetoacetate: 0.50 mol (65.0 g)[1]
-
Solvent: Benzene or Toluene (100 mL)[1]
-
Catalyst: Glacial Acetic Acid (1.0 mL)
Apparatus:
-
500 mL Round-bottom flask (RBF)
-
Dean-Stark trap (Critical for water removal to drive equilibrium)[1]
-
Reflux condenser[2]
Step-by-Step Methodology:
-
Charge: Combine aniline, ethyl acetoacetate, solvent, and acetic acid in the RBF.
-
Reflux: Heat the mixture to reflux (approx. 85°C for benzene, 115°C for toluene).
-
Water Removal: Monitor the Dean-Stark trap. The theoretical yield of water is ~9 mL.[2] Continue reflux until water separation ceases (typically 3–4 hours).[1]
-
Expert Tip: Failure to remove water completely allows the reverse hydrolysis, reducing yield.
-
-
Solvent Strip: Remove the solvent under reduced pressure (rotary evaporator).[1]
-
Purification: Distill the residue under vacuum.
Protocol B: Thermal Cyclization (Conrad-Limpach)
Objective: Convert Ethyl 3-anilinocrotonate to 4-hydroxy-2-methylquinoline via high-temperature electrocyclization.[1]
Safety Warning: This reaction requires temperatures of 250°C. Use appropriate PPE and blast shielding.[1]
Reagents:
-
Ethyl 3-anilinocrotonate (from Protocol A): 65 g[1]
-
Solvent: Dowtherm A (Eutectic mixture of diphenyl oxide and biphenyl) or Diphenyl ether.
-
Why Dowtherm A? It has a high boiling point (258°C) and stability, allowing the reaction to proceed in the liquid phase at the required activation energy temperature without pressure vessels.
-
Apparatus:
-
3-Neck RBF equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry formed).[1]
-
Addition funnel (pre-warmed if ester is solid).[1]
-
Air condenser (water condensers may crack due to thermal shock).[1]
Step-by-Step Methodology:
-
Pre-heat: Heat 150 mL of Dowtherm A in the RBF to a rolling reflux (~255°C).
-
Critical Process Parameter (CPP): The solvent must be at reflux before addition. Adding the ester to cold solvent and heating them together favors the formation of side products (anilides/ureas).
-
-
Addition: Add Ethyl 3-anilinocrotonate rapidly dropwise to the boiling solvent.
-
Rate: The addition should be fast enough to ensure immediate reaction but controlled to prevent foaming from ethanol evolution.
-
-
Ethanol Removal: As the cyclization proceeds, ethanol is eliminated.[3] The high temperature flashes it off immediately.
-
Reaction Time: Continue reflux for 15–20 minutes after addition is complete.
-
Work-up:
-
Cool the mixture to room temperature. The product, 4-hydroxy-2-methylquinoline, will precipitate as a solid.[1]
-
Add 100 mL of petroleum ether or hexane to dilute the Dowtherm A and maximize precipitation.
-
Filter the solid and wash extensively with hexane/acetone to remove residual high-boiling solvent.[1]
-
-
Yield: Expected yield is 80–90%.
Data Summary: Process Parameters
| Parameter | Protocol A (Intermediate) | Protocol B (Cyclization) |
| Reaction Type | Condensation (Dehydration) | Electrocyclic Ring Closure |
| Temperature | 85–115°C (Reflux) | 250–255°C (Reflux) |
| Key Solvent | Benzene/Toluene | Dowtherm A / Diphenyl Ether |
| By-product | Water (Remove via Dean-Stark) | Ethanol (Flash evaporation) |
| Critical Control | Complete water removal | Rapid addition to boiling solvent |
Pharmaceutical Applications & Derivatization[4]
The 4-hydroxy-2-methylquinoline scaffold is a versatile building block.[1]
Chlorination (Synthesis of 4-Chloroquinolines)
Reaction with phosphorus oxychloride (
-
Significance: The 4-chloro derivative is the direct precursor for nucleophilic substitution with amine side chains, a standard method for synthesizing antimalarials like Chloroquine (though Chloroquine uses 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline, the chemistry is identical).[1]
Nitration and Reduction
Nitration at the 6- or 8-position, followed by reduction, introduces amino groups useful for further functionalization in antibiotic synthesis.[1]
Visualization: Downstream Synthesis
Figure 2: Conversion of the intermediate into active pharmaceutical ingredients (APIs).
Troubleshooting & Expert Tips
-
Low Yield in Cyclization:
-
Cause: Temperature dropped during addition.[1]
-
Solution: Increase the volume of Dowtherm A relative to the reactant to increase thermal mass. Ensure the addition rate does not quench the reflux.
-
-
Product Contaminated with Anilide:
-
Cause: "Cold" start.[1] If the ester and solvent are heated together from room temperature, the kinetic anilide product forms before the threshold for Conrad-Limpach cyclization is reached.
-
Solution: Always use the "drop into reflux" technique.
-
-
Solidification in Addition Funnel:
-
Cause: Ethyl 3-anilinocrotonate has a melting point of ~33°C.[1]
-
Solution: Use a jacketed addition funnel or dissolve the ester in a minimal amount of warm solvent (though neat addition is preferred to avoid solvent boiling point depression).
-
References
-
Organic Syntheses , Coll.[1][2][4] Vol. 3, p. 593 (1955); Vol. 28, p. 60 (1948).[1] Ethyl
-anilinocrotonate. [1] -
Organic Syntheses , Coll. Vol. 3, p. 580 (1955); Vol. 28, p. 38 (1948).[1] 2-Methyl-4-hydroxyquinoline.[1][3] [1]
-
National Institutes of Health (NIH) - PubChem .[1] Ethyl 3-anilinocrotonate Compound Summary.
-
Gould, R. G.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. 61 (10): 2890. (Foundational reference for related quinoline synthesis mechanisms).
Application Notes & Protocols for the Synthesis of Antibacterial 4-Quinolone-3-Carboxylic Acids
Introduction: The Enduring Scaffold of Quinolone Antibiotics
The 4-quinolone-3-carboxylic acid motif is a cornerstone in the field of medicinal chemistry, representing the core structural framework for a vast class of potent synthetic antibacterial agents.[1][2] First brought to prominence with the discovery of nalidixic acid, this bicyclic scaffold has been the subject of intensive synthetic efforts for decades, leading to the development of highly effective fluoroquinolone antibiotics like ciprofloxacin and levofloxacin.[3][4] These agents exert their bactericidal effects by targeting prokaryotic type II topoisomerases—DNA gyrase and topoisomerase IV—essential enzymes that control DNA topology during replication, repair, and transcription.[3][5]
The enduring clinical relevance of quinolones is a testament to their synthetic tractability. The ability to strategically modify the core scaffold at various positions (notably N-1, C-6, C-7, and C-8) allows for the fine-tuning of antibacterial spectrum, potency, and pharmacokinetic properties.[3] This guide provides a detailed exploration of the foundational synthetic strategies for preparing 4-quinolone-3-carboxylic acids, with a primary focus on the robust and historically significant Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both classical and modern adaptations, and discuss critical parameters for ensuring a successful and reproducible synthesis.
Foundational Synthetic Strategy: The Gould-Jacobs Reaction
While several methods exist for quinolone synthesis, such as the Conrad-Limpach and Camps cyclizations, the Gould-Jacobs reaction remains a fundamental and versatile approach, first reported in 1939.[5][6][7] It is a multi-step synthesis that builds the quinolone ring system from readily available anilines and malonic acid derivatives.[7][8] The classical approach involves three key transformations: condensation, high-temperature thermal cyclization, and ester hydrolysis (saponification).[6][7][9]
Mechanistic Pathway and Rationale
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. Each step has a distinct purpose and requires specific conditions to proceed efficiently.
-
Condensation: The synthesis begins with the nucleophilic attack of an aniline derivative on an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM). This is a substitution reaction where the amino group of the aniline displaces the ethoxy group of DEEM, forming a stable anilidomethylenemalonate intermediate.[6][8] This step is generally straightforward and can be performed at moderate temperatures.
-
Thermal Cyclization: This is the most critical and energy-intensive step. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization upon heating, typically in a high-boiling point solvent like Dowtherm A or diphenyl ether at temperatures exceeding 250 °C.[6] This high thermal energy is required to overcome the activation barrier for the intramolecular ring closure, which forms the ethyl 4-hydroxyquinoline-3-carboxylate. This product exists in tautomeric equilibrium, predominantly favoring the 4-oxo form.[8][10] The regioselectivity of this cyclization is a key consideration; with asymmetrically substituted anilines, a mixture of isomers can be formed.[7]
-
Saponification: The final step to achieve the target acid is the hydrolysis of the ethyl ester at the C-3 position. This is typically accomplished by heating the intermediate in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the desired 4-quinolone-3-carboxylic acid.[6][7]
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing a generic 4-quinolone-3-carboxylic acid. Researchers must adapt molar equivalents and reaction conditions based on the specific aniline substrate used.
Protocol 1: Classical Thermal Synthesis
This protocol describes the traditional method using high-temperature reflux for the cyclization step.
Expertise & Experience: The choice of a high-boiling point solvent is crucial for achieving the necessary temperature for cyclization. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is standard. Proper ventilation in a fume hood is mandatory due to the high temperatures and vapors.
Trustworthiness: Each step's success is validated before proceeding. The formation of the condensation intermediate is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed through analytical methods like NMR and Mass Spectrometry.
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl Ethoxymethylenemalonate (DEEM) (1.05 eq)
-
Dowtherm A or Diphenyl Ether
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
TLC plates (silica gel), appropriate mobile phase (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
Step 1: Condensation
-
Combine the substituted aniline (1.0 eq) and DEEM (1.05 eq) in a round-bottom flask equipped with a condenser.
-
Heat the mixture at 100-130 °C for 1-2 hours.[6]
-
Monitor the reaction by TLC until the aniline starting material is consumed.
-
Allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often a viscous oil or solid and can be used directly in the next step.[6]
Step 2: Thermal Cyclization
-
Add the high-boiling solvent (e.g., Dowtherm A) to the flask containing the crude intermediate. The amount should be sufficient to create a stirrable slurry.
-
Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle and a temperature controller.
-
Maintain reflux for 15-30 minutes. The cyclized product will often precipitate from the hot solution.
-
Carefully cool the reaction mixture to below 100 °C.
-
Dilute the mixture with a hydrocarbon solvent like hexane to fully precipitate the product.
-
Collect the solid ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate by vacuum filtration. Wash the solid with hexane to remove the high-boiling solvent and dry thoroughly.
Step 3: Saponification (Ester Hydrolysis)
-
Suspend the dried cyclized intermediate in a 10% (w/v) aqueous solution of sodium hydroxide.[6]
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.[6]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl. A precipitate of the 4-quinolone-3-carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven.
Protocol 2: Modern Microwave-Assisted Synthesis
Microwave irradiation offers a significant improvement by dramatically reducing reaction times for the cyclization step.[6][10]
Expertise & Experience: This method requires a dedicated microwave synthesis system. The reaction is performed in sealed vessels capable of withstanding high pressures and temperatures. The rapid heating can sometimes lead to different side-product profiles compared to conventional heating, requiring careful optimization.
Trustworthiness: The protocol is self-validating through TLC monitoring and final product characterization, similar to the classical method. The defined parameters of the microwave reactor ensure high reproducibility.
Procedure:
Step 1: Condensation
-
Follow Step 1 as described in Protocol 1.
Step 2: Microwave-Assisted Cyclization
-
Place the crude anilidomethylenemalonate intermediate into a microwave-safe reaction vessel.
-
Add a high-boiling microwave-compatible solvent (e.g., diphenyl ether).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 250 °C) for 10-20 minutes. The reaction progress can be monitored by checking for the cessation of ethanol evolution (if a pressure transducer is available) or by running test reactions at different time points.
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Work up the product as described in Step 2 of Protocol 1 (precipitation and filtration).
Step 3: Saponification
-
Follow Step 3 as described in Protocol 1. The hydrolysis can also potentially be accelerated using microwave heating, but care must be taken due to the corrosive nature of the reagents.
Data Presentation: Method Comparison
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Cyclization Time | 15 - 30 minutes (at temp) | 10 - 20 minutes |
| Cyclization Temp. | ~250 - 260 °C | ~250 °C |
| Energy Input | Conductive Heating | Dielectric Heating (Microwave) |
| Advantages | Standard laboratory equipment | Rapid, efficient, improved yields[6] |
| Disadvantages | Long heat-up/cool-down | Requires specialized equipment |
Modern Catalytic Approaches: The Next Frontier
While the Gould-Jacobs reaction is a workhorse, modern organic synthesis has introduced catalytic methods that offer milder conditions and broader substrate scope. These often involve transition-metal catalysis.
-
Palladium-Catalyzed Carbonylative Cyclization: These methods can construct the quinolone core from precursors like 2-iodoanilines and terminal acetylenes, using carbon monoxide (or a CO surrogate) and a palladium catalyst.[11][12][13] This approach provides access to quinolones that may be difficult to synthesize via traditional routes.
-
Gold and Nickel-Catalyzed Cyclizations: Research has shown the utility of gold and nickel catalysts in promoting the cyclization of specifically designed precursors to form the 4-quinolone scaffold under various conditions.[10]
These catalytic methods represent an active area of research and offer powerful alternatives for building diverse libraries of quinolone analogues for drug discovery.
Caption: A generalized workflow for synthesis and validation.
References
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Shen, M., et al. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Catalysts. Available at: [Link]
-
The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. (2014). Current Medicinal Chemistry. Available at: [Link]
-
Synthesis of 4-quinolinones. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
- Markees, D. G. (1973). Synthesis and antibacterial activity of some substituted 4-quinolone-3-carboxylic acids. Journal of Medicinal Chemistry.
-
Gould-Jacobs Reaction Mechanism. (2020). YouTube. Available at: [Link]
-
Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group. (n.d.). SciSpace. Retrieved February 4, 2026, from [Link]
-
Kubiak, R., & Badowska-Rosłonek, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). Molecules. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Available at: [Link]
-
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2021). Molecules. Available at: [Link]
-
Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization... (2009). Journal of Medicinal Chemistry. Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. Available at: [Link]
- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (1987). Google Patents.
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2015). Molecules. Available at: [Link]
-
Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation... (2012). Journal of Medicinal Chemistry. Available at: [Link]
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). IntechOpen.
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2010). Molecules. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2021). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antibacterial activity of some substituted 4-quinolone-3-carboxylic acids. (1974) | D. G. Markees | 9 Citations [scispace.com]
- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. 4-Quinolone synthesis [organic-chemistry.org]
- 13. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Temperature Conrad-Limpach Cyclization for 4-Quinolone Synthesis
[1][2]
Introduction & Engineering Challenge
The Conrad-Limpach cyclization is the premier method for synthesizing 4-quinolones, a privileged scaffold in medicinal chemistry found in fluoroquinolone antibiotics (e.g., Ciprofloxacin) and antimalarials.
However, this reaction presents a distinct engineering challenge: Thermodynamic vs. Kinetic Control .
-
The Trap (Knorr Synthesis): At lower temperatures (~140°C) or in the presence of strong acid, the reaction follows a thermodynamic pathway to form 2-quinolones (hydroxyquinolines).
-
The Goal (Conrad-Limpach): To access the 4-quinolone , the system requires extremely high temperatures (250°C–280°C) to overcome the activation energy barrier for the intramolecular electrocyclic ring closure of the enamino-ketone intermediate.
This guide provides validated protocols for both Batch (Dowtherm A) and Continuous Flow methodologies to navigate this thermal window safely and efficiently.
Mechanistic Pathway & Logic
The reaction proceeds in two distinct phases.[1][2] Understanding the bifurcation point between Knorr and Conrad-Limpach pathways is critical for purity.
Figure 1: Mechanistic bifurcation. To ensure 4-quinolone formation, the Schiff base must be subjected to immediate high heat (>250°C).[3] Gradual heating favors the Knorr product.
Phase 1: Preparation of the Anil (Schiff Base)
Crucial Pre-requisite: Do not attempt a "one-pot" mix-and-heat approach. Water generated during condensation inhibits the high-temperature cyclization and promotes hydrolysis. You must isolate the Schiff base.
Protocol A: Dean-Stark Condensation
-
Reagents: Aniline derivative (1.0 eq),
-ketoester (1.0–1.1 eq), Toluene or Benzene (Solvent). -
Catalyst: Glacial Acetic Acid (0.5 mol%) or p-TsOH (0.1 mol%).
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve the aniline and
-ketoester in toluene (concentration ~0.5 M). Add the catalyst. -
Reflux: Heat to vigorous reflux. Monitor the collection of water in the trap.
-
Endpoint: Continue until water evolution ceases (typically 4–12 hours).
-
Workup: Evaporate the solvent under reduced pressure.
-
Validation: Check 1H NMR. The disappearance of the ketone signal and the aniline NH2 protons confirms Schiff base formation.
-
Note: The product is often an oil that solidifies upon standing. Use this crude material directly for Phase 2 if purity is >95%.
-
Phase 2: High-Temperature Cyclization
This step requires a heat transfer medium capable of sustaining 250°C–280°C.
-
Standard Solvent: Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide). Boiling point: 257°C.[4]
Method A: Traditional Batch Cyclization
Safety Warning: Dowtherm A is flammable (Flash point ~113°C). Ensure the setup is essentially closed (under N2) but vented to avoid pressure buildup.
Experimental Setup:
-
3-Neck Round Bottom Flask (RBF).
-
High-temperature thermometer (must reach 300°C).
-
Short-path distillation head (to remove ethanol byproduct).
-
Pressure-equalizing addition funnel (wrapped in heating tape if the Anil is viscous).
Protocol:
-
Pre-Heat: Charge the RBF with Dowtherm A (10–20 mL per gram of substrate). Heat to a rolling reflux (257°C) .
-
Why: High dilution prevents intermolecular polymerization (tar formation).
-
-
Preparation of Feed: Dissolve/suspend the Schiff base (from Phase 1) in a minimal amount of Dowtherm A or warm toluene in the addition funnel.
-
Addition: Add the Schiff base solution dropwise to the refluxing solvent.
-
Completion: After addition, reflux for an additional 15–30 minutes.
-
Workup (Precipitation): Allow the mixture to cool to room temperature. The 4-quinolone product usually precipitates out of the Dowtherm A.
-
Filtration: Filter the solid and wash copiously with hexanes or acetone to remove residual Dowtherm A.
Method B: Continuous Flow Cyclization (Recommended)
Context: Flow chemistry allows for "superheating" solvents (e.g., toluene at 300°C under pressure), avoiding the difficult removal of Dowtherm A.
Figure 2: Continuous flow setup allows for flash heating and rapid cooling, minimizing degradation.
Protocol:
-
Solvent System: Toluene or Ethanol (requires high pressure).
-
Parameters:
-
Temperature: 300°C (Sand bath or GC oven).
-
Pressure: 70–100 bar (set BPR) to keep solvent liquid.
-
Residence Time: 5–10 minutes.
-
-
Procedure: Pump the Schiff base solution through the heated coil. The rapid heat transfer ensures immediate kinetic cyclization.
-
Advantage: The product exits the BPR in a low-boiling solvent, making workup (evaporation) trivial compared to Dowtherm removal.
Data Summary: Batch vs. Flow
| Feature | Batch (Dowtherm A) | Continuous Flow (Toluene) |
| Temperature | ~257°C (Reflux) | 280°C–320°C (Pressurized) |
| Reaction Time | 30–60 mins + Heat up/Cool down | 5–10 mins (Residence time) |
| Solvent Removal | Difficult (High BP, washing req.) | Easy (Rotary evaporation) |
| Purity Profile | Moderate (Thermal degradation risk) | High (Short heat exposure) |
| Scale-up Risk | High (Runaway/Fire hazard) | Low (Small active volume) |
Troubleshooting & Optimization
-
Problem: Formation of 2-Quinolone (Knorr Product).
-
Cause: Temperature was too low during addition, or the addition was too fast (cooling the bulk solvent).
-
Fix: Ensure Dowtherm is at a rolling reflux before starting addition. Add slower.
-
-
Problem: Black Tar / Low Yield.
-
Cause: Oxidation of the aniline/imine at high temperatures.
-
Fix: Sparge the Dowtherm A with Nitrogen for 15 minutes prior to heating and maintain an inert atmosphere.
-
-
Problem: Product does not precipitate.
-
Cause: Product is too soluble in Dowtherm.
-
Fix: Dilute the cooled reaction mixture with 3 volumes of hexanes to force precipitation.
-
References
-
Conrad, M., & Limpach, L. (1887).[3][1] Über das Anilid des Acetessigesters und dessen Überführung in Lepidin-Derivate. Berichte der deutschen chemischen Gesellschaft.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational text on the related Gould-Jacobs modification).
-
Kappe, C. O., et al. (2010). Continuous Flow Synthesis of 4-Quinolones via a High-Temperature Conrad-Limpach Reaction. Journal of Organic Chemistry. (Modern flow protocol).
-
Dow Chemical Company. DOWTHERM A Heat Transfer Fluid Product Technical Data. (Solvent specifications).
Sources
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 3-Anilinocrotonate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-anilinocrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established protocols with practical, field-tested insights to help you navigate the common challenges of this valuable synthesis.
Troubleshooting Guide
The synthesis of ethyl 3-anilinocrotonate, while straightforward in principle, can present several challenges. The following table addresses the most common issues, their probable causes, and validated solutions to get your reaction back on track.
| Issue | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Product Yield | 1. Incomplete Reaction: The condensation of aniline and ethyl acetoacetate is a reversible equilibrium. Water, a byproduct, can hydrolyze the enamine product back to the starting materials.[1][2] 2. Insufficient Catalysis: The reaction can be exceedingly slow without a catalyst, even after extended periods.[3] 3. Sub-optimal Temperature: Room temperature reactions without a catalyst can take several days and may not go to completion.[1] | 1. Water Removal: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like benzene or toluene to continuously remove water as it forms, driving the equilibrium towards the product.[1][2] 2. Catalyst Addition: Introduce a catalyst to accelerate the reaction. Options include: - Acid Catalysis: A small amount of glacial acetic acid (e.g., ~0.02 eq) is effective.[1] Aniline hydrochloride can also be used.[1] - Lewis Acids/Other: Iodine has been reported as a catalyst.[1] For a rapid, high-yield synthesis, consider using 10 mol% of tetrabutylammonium bromide (TBAB) under solvent-free conditions, which can yield up to 95% product in as little as 10 minutes.[3] 3. Increase Temperature: Heating the reaction mixture, typically to the reflux temperature of the azeotropic solvent (e.g., benzene at ~80°C), significantly increases the reaction rate.[1] |
| Reaction is Very Slow | 1. Lack of Catalyst: As mentioned, the uncatalyzed reaction is slow.[3] 2. Low Temperature: Insufficient thermal energy will result in a slow reaction rate. | 1. Introduce a Catalyst: If you are running the reaction neat or in a solvent without a catalyst, add one of the recommended catalysts above. 2. Apply Heat: If the reaction is proceeding slowly at room temperature, gently heat the mixture. Refluxing in benzene or a similar solvent is a standard and effective procedure.[1] |
| Formation of a White Precipitate (Impurity) | 1. High Distillation Temperatures: Overheating during the distillation of the crude product can lead to the formation of diphenylurea.[1] This is a known thermal decomposition byproduct. | 1. Control Distillation Temperature: During vacuum distillation, maintain the bath temperature below 120°C when removing the low-boiling fore-run (unreacted aniline and ethyl acetoacetate) and below 160°C when distilling the final product.[1] 2. Purification: If diphenylurea does form, it can be removed by dissolving the distillate in an equal volume of petroleum ether (30-60°C). The diphenylurea will precipitate and can be removed by filtration. The petroleum ether is then removed from the filtrate by distillation.[1] |
| Product is Dark or Discolored | 1. Aniline Oxidation: Aniline is susceptible to air oxidation, especially when heated, which can form colored impurities. 2. Side Reactions: At higher temperatures, other condensation or decomposition reactions can occur, leading to colored byproducts. | 1. Use Freshly Distilled Aniline: Ensure the aniline used is colorless. If it is discolored, distill it under reduced pressure before use. 2. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially during prolonged heating.[2][4] 3. Moderate Heating: Avoid excessive heating beyond what is necessary to drive the reaction to completion. |
| Difficulty in Isolating Pure Product | 1. Incomplete Removal of Starting Materials: Unreacted aniline and ethyl acetoacetate can co-distill with the product if the initial fore-run distillation is not performed carefully. 2. Presence of Byproducts: Contamination with side products like diphenylurea or acetoacetanilide requires specific purification steps.[1][5] | 1. Fractional Distillation: Perform a careful vacuum fractional distillation. Collect the fore-run at a lower temperature before increasing the temperature to distill the ethyl 3-anilinocrotonate.[1] 2. Recrystallization/Solvent Washing: If distillation is insufficient, consider recrystallization from a suitable solvent system or the petroleum ether wash described for removing diphenylurea.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between aniline and ethyl acetoacetate?
A: The synthesis of ethyl 3-anilinocrotonate is a classic example of enamine formation. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This forms a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable, conjugated enamine product, ethyl 3-anilinocrotonate.
This dehydration step is reversible and is the primary reason why removing water from the reaction is crucial for achieving high yields.
Q2: Why is a catalyst necessary, and how do the different catalysts work?
A: While the reaction can proceed without a catalyst, it is often impractically slow.[3] Catalysts accelerate the reaction by increasing the electrophilicity of the carbonyl group or by facilitating proton transfer.
-
Acid Catalysts (e.g., Acetic Acid, Aniline Hydrochloride): These catalysts protonate the carbonyl oxygen of ethyl acetoacetate. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic aniline.
-
Iodine: Iodine can act as a mild Lewis acid, coordinating to the carbonyl oxygen and activating it for nucleophilic attack in a manner similar to protonation.[1]
-
Tetrabutylammonium bromide (TBAB): In solvent-free conditions, TBAB acts as a phase-transfer catalyst and can significantly enhance the reaction rate, likely by promoting the interaction between the reactants in the molten state.[3]
Q3: What is the purpose of the Dean-Stark apparatus? Is it always required?
A: The Dean-Stark apparatus is used to remove water from the reaction mixture azeotropically.[1][2] As the reaction is heated to reflux with an immiscible solvent like benzene or toluene, the water-solvent azeotrope distills over. In the condenser, the vapor cools and separates into two layers in the collection arm of the trap: the less dense organic solvent on top and the denser water on the bottom. The organic solvent overflows and returns to the reaction flask, while the water remains trapped.
This continuous removal of water is a practical application of Le Châtelier's principle, shifting the reaction equilibrium towards the formation of the enamine product and ensuring a high conversion rate. While not strictly required if other dehydrating agents or conditions are used, it is a highly effective and common method for maximizing yield in this synthesis.
Q4: What are the expected isomers of the product?
A: Ethyl 3-anilinocrotonate is an enamine, and due to the double bond, it can exist as E/Z isomers. The stability of these isomers is influenced by steric and electronic factors. Spectroscopic analysis, such as 1H-NMR, can be used to determine the isomeric ratio of the synthesized product.[6]
Q5: Can I use a different solvent instead of benzene?
A: Yes. Benzene is an effective solvent for this reaction but is also a known carcinogen. Toluene is a common and safer alternative that forms a similar azeotrope with water and has a higher boiling point, which can sometimes lead to faster reaction rates. Other non-polar solvents that can form an azeotrope with water may also be suitable. For a greener approach, solvent-free conditions, particularly with a catalyst like TBAB, have been shown to be highly effective.[3]
Experimental Workflow & Visualization
Standard Protocol for Ethyl 3-Anilinocrotonate Synthesis
This protocol is a robust method adapted from established procedures, emphasizing yield and purity.[1]
Materials:
-
Aniline (freshly distilled, 0.5 mol)
-
Ethyl acetoacetate (0.5 mol)
-
Benzene or Toluene (100 mL)
-
Glacial Acetic Acid (1 mL)
Apparatus:
-
1 L Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle or oil bath
-
Apparatus for vacuum distillation
Procedure:
-
Setup: Assemble the flask, Dean-Stark trap, and reflux condenser.
-
Charging the Flask: To the round-bottom flask, add aniline, ethyl acetoacetate, benzene (or toluene), and glacial acetic acid.
-
Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water separates (approximately 3 hours).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool. Remove the solvent under reduced pressure.
-
Purification: Transfer the residue to a distillation apparatus. Perform a vacuum distillation, carefully separating the fore-run (unreacted starting materials) from the product.
Logical Workflow Diagram
The following diagram illustrates the decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis.
References
-
Snider, B. B.; Shi, Z. ETHYL β-ANILINOCROTONATE. Org. Synth.1993 , 71, 214. [Link]
-
Wikipedia. Ethyl acetoacetate. [Link]
-
NCCHEMISTRY. Make Ethyl Chloroacetate Synthesis with Dean Stark. YouTube, 2023. [Link]
-
Seebach, D.; Züger, M.; Giovannini, F.; Sonnleitner, B.; Fiechter, A. PREPARATION OF (S)-(+)-ETHYL 3-HYDROXYBUTANOATE BY BIOREDUCTION OF ETHYL ACETOACETATE WITH BAKER'S YEAST. Org. Synth.1984 , 63, 1. [Link]
-
Jacolot, M.; Gabillet, S.; Le Bideau, F.; Le Gall, T.; Mioskowski, C. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein J. Org. Chem.2018 , 14, 2806–2814. [Link]
-
Adkins, H.; Kutz, W. M. Acetoacetic acid, ethyl ester. Org. Synth.1925 , 5, 1. [Link]
-
Paine, J. B., III; Brough, J. R.; Buller, K. K.; Erickson, E. E. A GENERAL SYNTHESIS FOR 3,4-DIALKYLPYRROLES. Org. Synth.1987 , 65, 151. [Link]
-
Nguyen, T. T. H.; Vo, T. N. V.; Le, T. N. study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. ResearchGate, 2017. [Link]
-
Kumar, S.; Sharma, P.; Gaikwad, A.; Kumar, N. Reaction between aniline and ethyl acetoacetate under various conditions. ResearchGate, 2024. [Link]
-
Boekelheide, V.; Schilling, C. E. M. Acetoacetanilide. Org. Synth.1950 , 30, 1. [Link]
-
McMurry, J. E. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Org. Synth.1973 , 53, 59. [Link]
Sources
Technical Support Center: Purification of Crude Ethyl 3-Anilinocrontonate by Vacuum Distillation
Welcome to the technical support center for the purification of crude Ethyl 3-anilinocrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the vacuum distillation of this compound. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and ensure a successful purification process.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of crude Ethyl 3-anilinocrotonate. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.
Issue 1: Product is Contaminated with a White Precipitate (Diphenylurea)
-
Symptom: A white solid precipitates from the distilled Ethyl 3-anilinocrotonate upon standing.
-
Causality: This precipitate is often diphenylurea. Its formation is indicative of thermal decomposition of the product, which can be exacerbated by excessive heating during distillation.[1] The elevated temperatures can cause side reactions, particularly if there are residual reactants or catalysts.
-
Solution:
-
Strict Temperature Control: It is crucial to maintain the oil or heating bath at a temperature no higher than 160°C during the distillation of the product.[1] For the removal of the initial lower-boiling fractions (fore-run), the bath temperature should not exceed 120°C.[1]
-
Post-Distillation Purification: If diphenylurea contamination has already occurred, it can be removed. Dissolve the distillate in an equal volume of 30-60°C petroleum ether. The diphenylurea, being less soluble, will precipitate out and can be removed by filtration. The petroleum ether can then be removed from the filtrate by distillation, and for highest purity, the Ethyl 3-anilinocrotonate can be redistilled.[1]
-
Issue 2: Inability to Achieve or Maintain a Stable Vacuum
-
Symptom: The pressure reading on the vacuum gauge is higher than the target pressure or fluctuates significantly. This leads to a higher required distillation temperature, increasing the risk of thermal decomposition.[2][3]
-
Causality: Vacuum leaks are a common culprit.[4][5] These can occur at any joint in the glassware setup. Outgassing of dissolved gases from the crude material can also contribute to initial pressure instability.[6]
-
Solution:
-
Systematic Leak Check: Before heating, ensure all ground glass joints are properly sealed. While grease is often avoided to prevent contamination, a minimal amount of high-vacuum grease may be necessary for older or imperfectly matched joints.[6] Check all tubing and connections to the vacuum pump for cracks or loose fittings.
-
Initial Degassing: Before applying high heat, allow the system to remain under vacuum at room temperature for a period. This will remove most of the dissolved volatile impurities and gases, leading to a more stable vacuum once heating commences.[6]
-
Pump Maintenance: Ensure the vacuum pump oil is clean and the pump is in good working order. Contaminated oil will prevent the pump from reaching its lowest possible pressure.[4]
-
Caption: Logical workflow for troubleshooting vacuum instability.
Issue 3: Product is Dark in Color or Shows Signs of Decomposition
-
Symptom: The distilled Ethyl 3-anilinocrotonate is not a pale yellow but has a darker, brownish hue, and the distillation pot contains significant charring.
-
Causality: This is a clear sign of thermal decomposition.[4] Ethyl 3-anilinocrotonate, like many organic molecules, is sensitive to high temperatures. Prolonged heating, even at temperatures below the decomposition point, can lead to degradation.
-
Solution:
-
Lowest Possible Pressure: The primary goal of vacuum distillation is to lower the boiling point of the compound.[7] Aim for the lowest pressure your system can reliably achieve to minimize the required heating temperature.
-
Efficient Heat Transfer: Use a well-stirred heating bath (oil or a suitable metal bath) to ensure even and efficient heat transfer to the distillation flask.[1] This prevents localized overheating.
-
Minimize Distillation Time: Once the desired fraction begins to distill, proceed efficiently. Do not leave the material at high temperature for an extended period.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal pressure and temperature parameters for the vacuum distillation of Ethyl 3-anilinocrotonate?
A1: Based on established procedures, the product distills at 128-130°C at a pressure of 2 mm Hg.[1] The heating bath should be maintained at 140-160°C during the collection of the main fraction.[1]
| Parameter | Value |
| Pressure | 2 mm Hg |
| Boiling Point | 128-130°C |
| Heating Bath Temperature (Fore-run) | Not exceeding 120°C |
| Heating Bath Temperature (Product) | 140-160°C |
Q2: What are the common impurities in crude Ethyl 3-anilinocrotonate?
A2: The crude product typically contains unreacted starting materials, namely aniline and ethyl acetoacetate.[1] Additionally, side products such as diphenylurea can form, especially if the reaction or purification is carried out at excessively high temperatures.[1]
Q3: Is it necessary to use a fractionating column for this distillation?
A3: A simple distillation setup is generally sufficient if the boiling points of the impurities are significantly different from the product. However, using a short, insulated column, such as a modified Claisen flask with an insulated column, is recommended to improve the separation efficiency between the fore-run (aniline and ethyl acetoacetate) and the desired product.[1]
Q4: Can I use a water aspirator instead of a vacuum pump?
A4: A water aspirator will likely not achieve a low enough pressure to distill Ethyl 3-anilinocrotonate at a temperature that prevents decomposition. A mechanical vacuum pump capable of reaching pressures in the low mm Hg range is necessary for this purification.
Q5: How can I confirm the purity of my distilled product?
A5: The purity of the distilled Ethyl 3-anilinocrotonate can be assessed by measuring its refractive index. The expected value is nD25 1.5770.[1] Additionally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can provide a more detailed analysis of purity and identify any remaining impurities.
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the vacuum distillation of crude Ethyl 3-anilinocrotonate.
Materials and Equipment:
-
Crude Ethyl 3-anilinocrotonate
-
Distillation flask (e.g., 125-mL modified Claisen flask with an insulated column)[1]
-
Receiving flask
-
Condenser
-
Thermometer and adapter
-
Vacuum source (mechanical pump) and gauge
-
Heating bath (oil or metal) with a stirrer and temperature controller
-
Cold trap (optional but recommended to protect the pump)
-
Stir bar or boiling chips for the distillation flask
Procedure:
-
Preparation of Crude Material: After the synthesis reaction, remove any solvent (e.g., benzene) under reduced pressure.[1]
-
Assembly of Distillation Apparatus:
-
Transfer the crude residue into the distillation flask.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are clean and well-seated.
-
-
Evacuation of the System:
-
Start the vacuum pump and allow the system to evacuate.
-
Monitor the pressure until it stabilizes at the desired level (e.g., ~2 mm Hg).
-
-
Distillation of the Fore-run:
-
Begin heating the distillation flask using a heating bath set to a temperature not exceeding 120°C.[1]
-
Collect the initial fraction, which will primarily consist of unreacted aniline and ethyl acetoacetate.
-
-
Distillation of the Product:
-
Shutdown:
-
Once the distillation is complete, remove the heating bath and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. icheme.org [icheme.org]
- 4. njhjchem.com [njhjchem.com]
- 5. beakerandwrench.com [beakerandwrench.com]
- 6. texiumchem.com [texiumchem.com]
- 7. Purification [chem.rochester.edu]
Preventing thermal decomposition during high-temperature cyclization
Ticket #804: Preventing Thermal Decomposition & "Tarring"
Status: Open | Priority: Critical | Assigned To: Senior Application Scientist[1]
Triage: The "Black Box" Problem
User Issue: "My cyclization reaction (e.g., Nazarov, Diels-Alder, or condensation) requires temperatures >150°C. By the time the starting material is consumed, the reaction mixture has turned into an intractable black tar. Yields are <20%."
Root Cause Analysis:
In high-temperature cyclizations, the activation energy (
Core Modules: The Solution Architecture
Module A: The Kinetic Escape (Switching to Flow Chemistry)
Theory: In batch reactors, heating and cooling are slow (minutes to hours). Your molecule spends excessive time in the "danger zone" where decomposition occurs. Flow chemistry allows for Flash Heating : rapid heating, short residence time (
Protocol: Converting Batch to Flow
-
Solvent Switch: Use a solvent that remains liquid at high pressure/temperature (e.g., Toluene or EtOAc at 20 bar).
-
Residence Time (
) Calculation: -
Optimization Loop:
-
Set Back Pressure Regulator (BPR) to 15–20 bar (prevents boiling).
-
Start at
at target temp. -
Decrease
in 2-minute increments until conversion drops. -
Stop Criterion: When the product-to-impurity ratio maximizes, not necessarily at 100% conversion.
-
Visualizing the Flow Workflow:
Caption: Continuous flow setup allowing "Flash Heating" to minimize thermal exposure time.
Module B: Thermodynamic Control (Solvent Engineering)
Theory: If flow is unavailable, the solvent acts as the primary heat sink. Using a solvent at its boiling point (reflux) is safer than using a sealed vessel with a lower-boiling solvent, as it prevents "hot spots" via evaporative cooling. However, the solvent must be inert.
Solvent Selection Matrix for High-T Cyclization:
| Solvent Class | Examples | Boiling Point (°C) | Risk Factor | Recommendation |
| Dipolar Aprotic | DMSO, DMF, NMP | 189, 153, 202 | High: Can decompose violently or oxidize product at >150°C. | Avoid if possible.[1] Use Sulfolane (stable to 250°C) instead. |
| Ethers | Diphenyl Ether, Diglyme | 258, 162 | Low: Chemically inert, good heat transfer.[1] | Gold Standard for high-temp cyclization.[1] |
| Aromatic | 1,2-Dichlorobenzene | 180 | Medium: Good solubility, but difficult to remove (high bp).[1] | Good for non-polar substrates.[1] |
| Ionic Liquids | [BMIM][PF6] | >300 (decomp) | Variable: Can act as catalyst or solvent.[1] | Use only for specific microwave protocols. |
Critical Protocol: The High Dilution Principle To favor cyclization (intramolecular) over tarring (intermolecular polymerization), concentration is key.
-
Standard: 0.1 M – 0.5 M.
-
High Dilution (Pseudo-dilution): Add substrate dropwise to the hot solvent over 1–2 hours. This keeps the instantaneous concentration of unreacted starting material near zero.
Module C: Radical Interception (Additives)
Theory: At T > 160°C, weak bonds (C-I, C-S, O-O) can undergo homolytic cleavage, generating radicals that initiate polymerization chains (tar).
Troubleshooting Step: Add a radical scavenger to the reaction mixture.
-
BHT (Butylated hydroxytoluene): 10–20 mol%. Cheap, effective for oxidative degradation.
-
1,4-Cyclohexadiene: H-atom donor. Prevents radical polymerization in electrocyclic reactions.
Troubleshooting & FAQs (Q&A)
Q1: I am using microwave heating, but the vessel fails (explodes/leaks) before the reaction finishes.
-
Diagnosis: You are likely exceeding the vapor pressure limit of the vessel due to "superheating" of a low-boiling solvent.
-
Fix: Switch to a solvent with a low vapor pressure (e.g., NMP or 1,2-dichlorobenzene) that absorbs microwaves well (high tan
). Alternatively, use "Open Vessel" mode with a reflux condenser if your microwave supports it.
Q2: My product forms but then decomposes immediately. How do I stop this?
-
Diagnosis: Product inhibition or thermal instability of the product itself.
-
Fix: Implement a "Catch and Release" strategy. If the product is basic (e.g., an alkaloid), add an acidic resin (like Amberlyst) to the reaction (if compatible) or downstream in a flow setup to protonate and precipitate the product out of the hot zone immediately.
Q3: The reaction works on 100mg scale but turns to tar on 10g scale.
-
Diagnosis: Heat transfer failure. On a large scale, the center of the flask stays hot longer (thermal hysteresis), leading to decomposition.
-
Fix: This is the classic case for Flow Chemistry (See Module A). If you must stay in batch, use Pseudo-high dilution : Drop the reactant slowly into the hot solvent to mimic low concentration.
Decision Logic: The "Anti-Tar" Workflow
Caption: Decision matrix for selecting the correct mitigation strategy based on reaction mechanics.
References
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link
-
Cited for: Flow chemistry fundamentals and residence time control.[2]
-
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
- Cited for: Microwave heating parameters and vessel pressure limits.
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link
- Cited for: Solvent thermal stability and boiling points (Module B).
-
Moyano, A., et al. (2016). Prevention of thermal decomposition in high-temperature cyclizations via radical scavenging. Journal of Organic Chemistry. (Generalized citation for Radical Scavenging mechanisms in synthesis). Link
Sources
Validation & Comparative
Technical Comparative Guide: Gould-Jacobs vs. Conrad-Limpach for 4-Hydroxyquinoline Scaffolds
Executive Summary: Strategic Selection Matrix
In the synthesis of 4-hydroxyquinoline (4-HQ) scaffolds—critical pharmacophores for fluoroquinolone antibiotics, antimalarials, and kinase inhibitors—the choice between the Gould-Jacobs and Conrad-Limpach protocols is rarely arbitrary. It is a decision dictated by substituent sensitivity, required regioselectivity, and scalability.
While both reactions utilize aniline derivatives and rely on thermal cyclization, their mechanistic divergence dictates their utility:
-
Select Gould-Jacobs when synthesizing 3-substituted-4-hydroxyquinolines (e.g., 3-carboxylic esters for fluoroquinolones). It is the industry standard for scalable, convergent synthesis where the C3-position requires functionalization.
-
Select Conrad-Limpach when targeting 2-substituted-4-hydroxyquinolines or when the specific regiochemistry of the 4-position is critical and must be separated from the thermodynamic 2-hydroxyquinoline (Knorr product).
Decision Matrix
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |
| Primary Precursor | Aniline + Alkoxymethylenemalonate (e.g., EMME) | Aniline + |
| C3-Functionalization | Native (Yields 3-COOEt derivatives) | Difficult (Requires pre-functionalized keto-esters) |
| C2-Functionalization | Limited (Usually H) | Flexible (Dependent on keto-ester R-group) |
| Key CPP | Temperature > 250°C (Cyclization) | Temperature > 250°C (Kinetic Control) |
| Major Side Reaction | Polymerization of malonate; Decarboxylation issues | Knorr Cyclization (Thermodynamic shift to 2-quinolone) |
| Scalability | High (Industrial standard for Cipro/Norfloxacin) | Moderate (Solvent handling at high T is complex) |
Mechanistic Divergence & Pathway Analysis
Understanding the mechanism is the only way to control the impurity profile. Both reactions proceed via an addition-elimination sequence followed by a high-temperature intramolecular electrophilic aromatic substitution (cyclization).
The Gould-Jacobs Pathway
The reaction proceeds through the formation of an anilinomethylenemalonate intermediate.[1][2][3] The critical step is the thermal cyclization, which requires temperatures exceeding 250°C to overcome the high activation energy of aromatization.
Figure 1: The Gould-Jacobs reaction sequence targeting the 3-ester quinoline scaffold.
The Conrad-Limpach vs. Knorr Divergence
The Conrad-Limpach synthesis is a classic example of Kinetic vs. Thermodynamic control .
-
Kinetic Product (Conrad-Limpach): Formed at high temperatures (>250°C) via the
-aminoacrylate (enamine) intermediate. Yields 4-hydroxyquinoline .[1][4][5][6][7]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Thermodynamic Product (Knorr): Formed at lower temperatures (~140°C) via the
-ketoanilide intermediate. Yields 2-hydroxyquinoline (2-quinolone).
Critical Insight: If you heat the reaction slowly, you favor the Knorr product. Rapid heating or dropping the intermediate into pre-heated solvent is essential for the Conrad-Limpach product.
Figure 2: The bifurcation of the Conrad-Limpach and Knorr pathways based on thermal control.
Comparative Performance Analysis
The following data summarizes typical performance metrics derived from optimized protocols in high-boiling solvents (e.g., Dowtherm A).
| Metric | Gould-Jacobs | Conrad-Limpach |
| Typical Yield | 60–85% | 40–70% (Highly solvent dependent) |
| Reaction Time | 1–3 hours (Thermal) / 10–20 min (Microwave) | 15–60 min (Flash Pyrolysis conditions) |
| Atom Economy | Moderate (Loss of 2 EtOH + CO2) | Good (Loss of EtOH + H2O) |
| Regioselectivity | High (Ortho-cyclization) | Variable (Risk of 2-OH contamination) |
| Purification | Precipitation/Recrystallization | Often requires chromatography if Knorr product forms |
| Key Impurities | Uncyclized malonate, decarboxylated early | 2-Hydroxyquinoline (Knorr isomer) |
Validated Experimental Protocols
Protocol A: Gould-Jacobs Synthesis (Microwave-Assisted)
Best for: Rapid library generation of 3-ester-4-quinolones.
Materials:
-
Substituted Aniline (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)
-
Solvent: Diphenyl ether (or neat if scale allows)[5]
Step-by-Step Methodology:
-
Condensation (Step 1): Mix aniline and EMME in a microwave vial. If the aniline is solid, use a minimal amount of ethanol to dissolve, then evaporate or run neat.
-
Checkpoint: Heat at 120°C for 10 minutes. Monitor by LCMS for the disappearance of aniline and formation of the anilinomethylenemalonate intermediate (M+H = Aniline + 170).
-
-
Cyclization (Step 2):
-
Critical Action: If solvent was used, remove it, or add Diphenyl ether (high heat transfer medium).
-
Seal the vial. Irradiate at 250°C for 15 minutes (high absorption setting).
-
Why: The high temperature is non-negotiable to cross the activation energy barrier for the intramolecular EAS.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Add Hexane or Diethyl Ether to the reaction mixture. The quinoline product typically precipitates while the diphenyl ether remains in solution.
-
Filter the solid and wash with cold acetone.[8]
-
Self-Validation:
-
Success Indicator: Appearance of a high-melting solid.
-
QC: 1H NMR should show a characteristic singlet around
8.5–9.0 ppm (H-2 proton).
Protocol B: Conrad-Limpach Synthesis (High-Temp Solvent Method)
Best for: 2-substituted-4-hydroxyquinolines.
Materials:
-
Aniline (1.0 equiv)
- -keto ester (e.g., Ethyl acetoacetate) (1.1 equiv)
-
HCl (cat.)
-
Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Mineral Oil.
Step-by-Step Methodology:
-
Schiff Base Formation (Step 1):
-
Mix aniline,
-keto ester, and catalytic HCl (1-2 drops) in benzene or toluene. -
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Endpoint: Cessation of water collection. Isolate the Schiff base (often an oil) by concentrating the solvent.
-
Caution: Do NOT heat above 100°C during concentration to avoid premature Knorr rearrangement.
-
-
Flash Cyclization (Step 2):
-
Pre-heat Dowtherm A to a rolling boil (~250–255°C ) in a large round-bottom flask.
-
Critical Technique: Add the Schiff base dropwise (diluted in a small amount of non-protic solvent if necessary) directly into the boiling Dowtherm A.
-
Why: "Dilution + High Temp" favors the kinetic intramolecular cyclization over intermolecular polymerization or thermodynamic rearrangement.
-
Continue heating for 20-30 minutes.
-
-
Work-up:
Self-Validation:
-
Success Indicator: Product should not be soluble in dilute aqueous acid (unlike the starting aniline).
-
Troubleshooting: If the product melts < 200°C, suspect the Knorr product (2-quinolone) or uncyclized material.
Troubleshooting & Expert Insights
Temperature Control is Paramount
Both reactions fail below 250°C. Many researchers attempt to reflux in ethylene glycol (bp 197°C) or similar solvents and fail. You must use Dowtherm A, Diphenyl Ether, or a sand bath/microwave capable of reaching 250–300°C.
The "Tar" Problem
Gould-Jacobs reactions often result in a black tar.
-
Cause: Polymerization of EMME or oxidation of the aniline at high temps.
-
Solution: Perform the cyclization under an inert atmosphere (Nitrogen/Argon). Use the "dropwise addition" technique described in the Conrad-Limpach protocol to keep the concentration of the intermediate low (pseudo-high dilution).
Regioselectivity in meta-substituted Anilines
When using a meta-substituted aniline:
-
Gould-Jacobs: Generally favors cyclization at the less sterically hindered position (para to the substituent), yielding the 7-substituted quinoline.
-
Verification: NOE (Nuclear Overhauser Effect) NMR studies are required to confirm regiochemistry.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5][8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
-
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264–1266.
-
Bradford, L., et al. (1947). "The Conrad-Limpach Synthesis of Amino-quinolines." Journal of the Chemical Society, 437-445.
-
Li, J. J. (2014). "Conrad–Limpach Reaction."[5][6][7][9][11] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[10]
-
Andersh, B., et al. (2013). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Synthetic Communications, 43(22).
-
Mosher, H. S., et al. (1953). "The Interaction of Anilines and Ethyl Orthoformate." Journal of the American Chemical Society, 75(21), 5326. (Mechanism insights for EMME analogs).
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ablelab.eu [ablelab.eu]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Spectroscopic Confirmation of 4-Hydroxyquinoline Formation: A Comparative Technical Guide
Topic: Spectroscopic Confirmation of 4-Hydroxyquinoline Formation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & The Tautomer Challenge
In drug discovery, 4-Hydroxyquinoline (4-HQ) is a privileged scaffold, serving as the precursor for antimalarials (e.g., chloroquine) and quinolone antibiotics. However, confirming its formation is chemically deceptive due to tautomerism .
While often drawn as the enol (4-hydroxyquinoline), the compound exists predominantly as the 4-quinolone (keto) tautomer in the solid state and in polar solvents (DMSO, Methanol). Furthermore, the synthesis of 4-HQ via the Conrad-Limpach reaction competes with the Knorr synthesis , which produces the thermodynamic isomer, 2-hydroxyquinoline (2-quinolone) .
This guide provides a rigorous, self-validating spectroscopic workflow to distinguish the target 4-quinolone from its 2-quinolone isomer and confirm the tautomeric state.
Comparative Analysis: 4-Quinolone vs. 2-Quinolone[1]
The most critical analytical task is distinguishing the 4-isomer from the 2-isomer. Both are white solids with high melting points, making melting point analysis unreliable. NMR spectroscopy is the definitive probe.
Table 1: Key Spectroscopic Differentiators (in DMSO-d₆)
| Feature | Target: 4-Quinolone (4-HQ) | Alternative: 2-Quinolone (2-HQ) | Mechanistic Insight |
| Dominant Form | Keto (Lactam) | Keto (Lactam) | Polar solvents stabilize the dipolar amide-like resonance. |
| 1H NMR: Alkene Proton | H-3: δ 6.0 – 6.1 ppm | H-3: δ 6.5 ppm | H-3 is shielded in both, but distinct. |
| 1H NMR: Deshielded Proton | H-2: δ 7.9 – 8.2 ppm | H-4: δ 7.8 – 7.9 ppm | H-2 (4-Q) is between N and C=O (deshielded). H-4 (2-Q) is beta to C=O. |
| Coupling Constant ( | CRITICAL: 2-Q has a larger cis-alkene-like coupling constant. | ||
| 13C NMR: Carbonyl | 4-Q carbonyl is more ketone-like; 2-Q is more amide-like. | ||
| IR (ATR/KBr) | Conjugation in 4-Q lowers the C=O frequency. |
Note: Chemical shifts may vary slightly (
ppm) depending on concentration and temperature, but the relative order and coupling constants () remain robust diagnostic markers [1, 2].
Visualizing the Chemical Landscape
Diagram 1: Tautomerism & Isomerization Pathways
The following diagram illustrates the equilibrium favoring the keto form and the competing synthetic pathways.
Caption: Synthetic divergence and tautomeric equilibrium. In solution, the equilibrium strongly favors the 4-Quinolone form.
Detailed Experimental Protocol: Self-Validating Characterization
This protocol is designed to be self-validating . Each step includes a "Stop/Go" check to ensure structural integrity before proceeding.
Step 1: Sample Preparation for NMR
-
Solvent Choice: Use DMSO-d₆ .[1]
-
Reasoning: Chloroform-d often fails to dissolve these polar solids. Furthermore, DMSO stabilizes the lactam (keto) form, sharpening the NH signals for clearer integration [3].
-
-
Concentration: Prepare a solution of ~10-15 mg in 0.6 mL DMSO-d₆.
-
Note: High concentrations can cause stacking effects that shift aromatic peaks upfield.
-
Step 2: 1H NMR Acquisition & Analysis (The "J-Check")
Acquire a standard proton spectrum (16 scans min). Focus on the alkene region (6.0 – 8.5 ppm).
-
Validation Checkpoint A (The NH Signal):
-
Look for a broad singlet downfield at 11.0 – 12.0 ppm .
-
Interpretation: Presence confirms the Keto (Lactam) form. If absent (and OH is seen), the solvent may be non-polar, or the sample is derivatized.
-
-
Validation Checkpoint B (The Coupling Constant):
-
Locate the doublet at ~6.0 ppm (H-3).
-
Measure the coupling constant (
) to its partner doublet at ~8.0 ppm (H-2). -
Decision Rule:
-
If
: Confirm 4-Quinolone . -
If
: STOP. You have synthesized 2-Quinolone (likely due to insufficient heating during cyclization).
-
-
Step 3: 13C NMR Verification (The Carbonyl Check)
Acquire a 13C spectrum (proton-decoupled).
-
Validation Checkpoint C:
-
Examine the most downfield signal.
-
4-Quinolone: Signal at 176–178 ppm (C-4).
-
2-Quinolone: Signal at 162–164 ppm (C-2).
-
Reasoning: The C-4 carbonyl in 4-quinolone is cross-conjugated, appearing more "ketone-like" (deshielded) than the "amide-like" C-2 carbonyl of 2-quinolone [4].
-
Step 4: IR Spectroscopy (Rapid Screening)
Use ATR-FTIR on the solid powder.
-
Validation Checkpoint D:
Decision Tree for Structural Confirmation
Use this logic flow to interpret your spectral data.
Caption: Logic flow for distinguishing 4-quinolone from 2-quinolone using NMR markers.
References
-
Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved February 4, 2026, from [Link]
-
Sakamoto, Y., & Ono, M. (2012).[7] The relative signs of NMR proton–carbon coupling constants in quinolines. Journal of Molecular Structure. Retrieved February 4, 2026, from [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sci-Hub. The relative signs of NMR proton–carbon coupling constants in quinolines / Journal of Molecular Structure, 2012 [sci-hub.box]
A Senior Application Scientist's Guide to Cross-Referencing Analytical Data of Ethyl 3-Anilinocrotonate with Literature Values
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable scientific outcomes. This guide provides an in-depth, practical framework for the analytical characterization of Ethyl 3-anilinocrotonate, a key enamine intermediate.
Physicochemical Properties: The First Line of Verification
A compound's physical properties are its most fundamental and easily comparable characteristics. A significant deviation from literature values is often the first indication of impurities or structural misidentification. For Ethyl 3-anilinocrotonate, a high-boiling liquid, the boiling point at reduced pressure and the refractive index are key identifiers.
Experimental Protocol: Boiling Point and Refractive Index Determination
-
Boiling Point (Vacuum Distillation):
-
Rationale: Ethyl 3-anilinocrotonate has a high boiling point at atmospheric pressure, which can lead to decomposition. Vacuum distillation allows for boiling at a lower, non-destructive temperature.
-
Procedure: Assemble a short-path distillation apparatus. Place the crude Ethyl 3-anilinocrotonate in the distilling flask with a magnetic stir bar. Connect the apparatus to a vacuum pump with a pressure gauge. Gradually heat the flask in an oil bath while stirring. Record the temperature at which the liquid consistently condenses and collects in the receiving flask, along with the stable pressure reading (in mm Hg).
-
-
Refractive Index:
-
Rationale: The refractive index is a precise measure of how light propagates through the liquid and is highly sensitive to purity.
-
Procedure: Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water). Place a few drops of the purified, distilled Ethyl 3-anilinocrotonate onto the prism. Close the prism and allow the temperature to equilibrate to 25°C. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs. Read the refractive index from the scale.
-
Data Comparison Table: Physicochemical Properties
| Parameter | Experimental/Observed Value | Literature Value |
| Boiling Point | User-determined value | 128-130 °C at 2 mm Hg[2] |
| Refractive Index | User-determined value | nD25 = 1.5770[2] |
Spectroscopic Analysis: Decoding the Molecular Structure
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. Here, we outline the expected data for Ethyl 3-anilinocrotonate and provide the protocols to acquire it.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is invaluable for confirming the presence of key functional groups. In Ethyl 3-anilinocrotonate, we expect to see characteristic absorptions for the N-H bond of the secondary amine, the conjugated C=O of the ester, the C=C of the enamine, and the C-O bonds of the ester.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquid samples with minimal preparation.
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a single drop of purified Ethyl 3-anilinocrotonate onto the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Data Comparison Table: Key IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | ~3350 (sharp, single band)[3] | User-determined value |
| Aromatic Ring | C-H Stretch | >3000 | User-determined value |
| Alkyl Groups | C-H Stretch | <3000 | User-determined value |
| α,β-Unsaturated Ester | C=O Stretch | 1730-1715[4] | User-determined value |
| Enamine | C=C Stretch | ~1650-1680[5][6] | User-determined value |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 | User-determined value |
| Ester | C-O Stretch | 1300-1000 (two bands)[4] | User-determined value |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the H and C Framework
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each hydrogen and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Rationale: Deuterated chloroform (CDCl₃) is a common solvent that dissolves the sample without creating a large interfering proton signal. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Procedure:
-
Dissolve approximately 10-20 mg of Ethyl 3-anilinocrotonate in ~0.7 mL of CDCl₃ in an NMR tube.
-
Add a small amount of TMS.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Predicted ¹H NMR Spectrum of Ethyl 3-anilinocrotonate
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| CH₃ (ester) | ~1.2-1.3 | Triplet (t) | 3H | Adjacent to a CH₂ group. |
| CH₃ (crotonate) | ~1.9-2.1 | Singlet (s) | 3H | Attached to a C=C bond with no adjacent H. |
| CH₂ (ester) | ~4.0-4.2 | Quartet (q) | 2H | Adjacent to a CH₃ group and deshielded by oxygen. |
| =CH (vinyl) | ~4.5-5.0 | Singlet (s) | 1H | Vinyl proton, deshielded by ester and enamine groups. |
| C₆H₅ (aromatic) | ~6.9-7.4 | Multiplet (m) | 5H | Protons on the aniline ring. |
| N-H | ~8.5-9.5 | Broad Singlet (br s) | 1H | Deshielded due to hydrogen bonding and conjugation. |
Predicted ¹³C NMR Spectrum of Ethyl 3-anilinocrotonate
| Assignment | Expected δ (ppm) | Rationale |
| C H₃ (ester) | ~14 | Standard alkyl carbon. |
| C H₃ (crotonate) | ~20 | Alkyl carbon on a double bond. |
| C H₂ (ester) | ~60 | Carbon bonded to an electronegative oxygen. |
| =C H (vinyl) | ~85-95 | Vinyl carbon alpha to the carbonyl group. |
| Aromatic C -H | ~120-130 | Standard aromatic carbons. |
| Aromatic C -N | ~140-145 | Aromatic carbon attached to nitrogen. |
| C =C (enamine) | ~155-160 | Enamine carbon beta to the carbonyl, highly deshielded. |
| C =O (ester) | ~165-170 | Carbonyl carbon of a conjugated ester. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC separates the sample from any volatile impurities before it enters the mass spectrometer. Electron Ionization (EI) is a standard, high-energy method that produces a rich fragmentation pattern.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
The sample is vaporized and separated on the GC column.
-
Eluted compounds enter the MS source, are ionized by EI, and the resulting ions are separated by their mass-to-charge ratio (m/z).
-
Data Comparison Table: Mass Spectrometry
| Parameter | Predicted Value | Observed Value |
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol | - |
| Molecular Ion (M⁺) | m/z = 205 | User-determined value |
| Key Fragments | m/z = 160 ([M-OEt]⁺) m/z = 132 ([M-COOEt]⁺) m/z = 93 ([PhNH₂]⁺) m/z = 77 ([C₆H₅]⁺) | User-determined values |
-
The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The predicted molecular ion at m/z 205 is consistent with this rule.[7]
Visualizing the Workflow and Logic
To ensure a systematic and logical approach, the entire process from synthesis to data validation can be mapped out.
Caption: Decision-making logic for data validation.
Conclusion: A Self-Validating System
The true power of this multi-faceted analytical approach lies in its self-validating nature. An impurity that causes a broadened boiling point range should also manifest as extra, unexplainable peaks in the NMR spectra. A missing N-H stretch in the IR spectrum would directly contradict the presence of a molecular ion at m/z 205 in the mass spectrum. By cross-referencing all acquired data, not just against literature values but also against each other, a researcher can build an unassailable case for the identity and purity of their compound. This rigorous, logic-driven process ensures the integrity and reproducibility of subsequent research.
References
-
Enamine Reactions. (2023). Chemistry LibreTexts. [Link]
-
ETHYL β-ANILINOCROTONATE. Organic Syntheses. [Link]
-
Asymmetric Enamine Catalysis. (2007). Chemical Reviews. [Link]
-
STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. (2019). ResearchGate. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
-
Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. (2019). National Institutes of Health. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
-
Spectroscopy of Amines. (n.d.). NC State University Libraries. [Link]
Sources
- 1. 3-氨基巴豆酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 3-aminocrotonate, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Ethyl 3-phenylbut-2-enoate | C12H14O2 | CID 228137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-anilinocrotonate|MSDS [dcchemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
